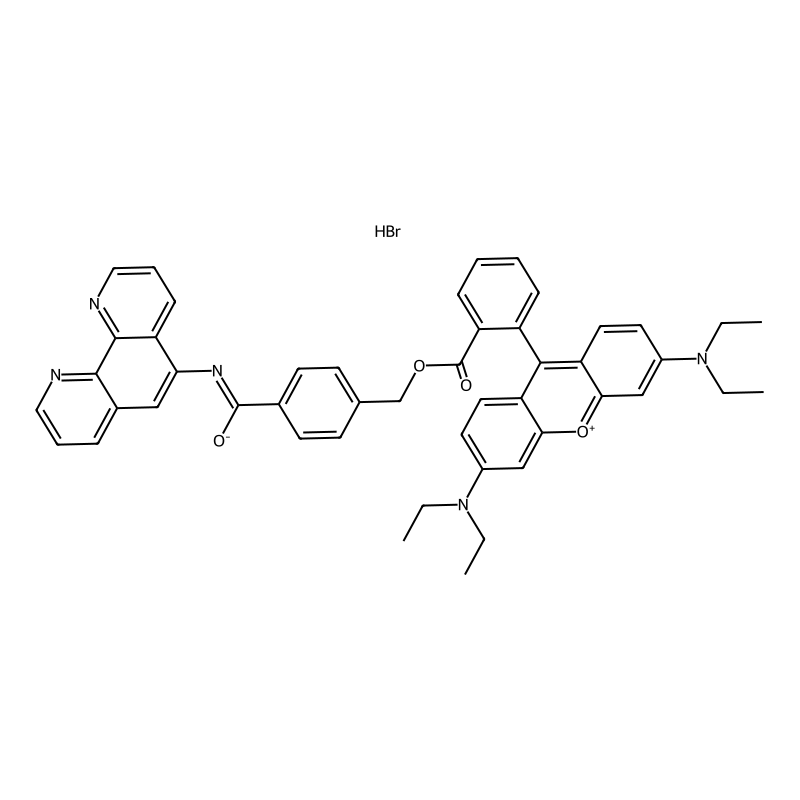

Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

RPA is a fluorescent probe designed for biological imaging and detection []. It combines three key components:

- Rhodamine B: A highly fluorescent organic dye that emits bright red light when excited with blue light [].

- Phenanthroline: An organic molecule known for its ability to form stable complexes with metal ions [].

- Benzyl Ester: A linker molecule that connects the rhodamine B and phenanthroline moieties [].

This combination allows RPA to selectively bind to metal ions, particularly iron, within biological systems, making it valuable for studying cellular processes and metal homeostasis [].

Molecular Structure Analysis

RPA possesses a complex molecular structure with several key features:

- Conjugated Double Bond System: The rhodamine B core contains a network of alternating single and double bonds, allowing for efficient light absorption and emission [].

- Heterocyclic Rings: Both rhodamine B and phenanthroline contain multiple nitrogen atoms arranged in ring structures. These rings contribute to the stability of the molecule and its ability to interact with metal ions [].

- Ester Linkage: The benzyl ester group acts as a bridge between the rhodamine B and phenanthroline moieties, providing flexibility and influencing the overall properties of the molecule [].

Chemical Reactions Analysis

The specific synthesis of RPA is not widely available in scientific literature. However, research suggests it likely involves standard organic coupling reactions to link the three components [].

RPA's key chemical reaction lies in its interaction with metal ions, particularly Fe(II). The phenanthroline moiety acts as a chelator, forming a complex with the iron ion. This interaction quenches the fluorescence of RPA, providing a signal for researchers to detect and quantify iron levels [].

Physical And Chemical Properties Analysis

- Hydrophobic: The presence of aromatic rings suggests RPA has low solubility in water but may be soluble in organic solvents like ethanol or DMSO [].

- Relatively High Molecular Weight: With over 40 carbon atoms, RPA is expected to have a high molecular weight, potentially impacting its diffusion and cellular uptake [].

RPA's mechanism of action relies on its ability to target and interact with metal ions, especially Fe(II), in living cells. Here's the breakdown:

- Cellular Uptake: RPA enters cells, potentially through passive diffusion or facilitated transport mechanisms [].

- Metal Chelation: The phenanthroline moiety of RPA binds to Fe(II) ions within the cell, forming a stable complex [].

- Fluorescence Quenching: Upon binding to Fe(II), RPA's fluorescence intensity decreases significantly. This change in fluorescence can be measured using various techniques to quantify cellular iron levels [].

Future Research Directions

RPA holds promise for further development and applications:

- Targeting Other Metal Ions: Research efforts could explore modifying RPA to target other biologically relevant metal ions beyond iron [].

- Drug Delivery Applications: Combining RPA with therapeutic agents could lead to targeted drug delivery systems based on metal ion presence within cells [].

- In Vivo Studies: While RPA shows promise in cellular studies, further research is needed to evaluate its effectiveness in whole organisms [].